molecular formula C10H14N2O B13529503 2-amino-N-ethyl-N-phenylacetamide

2-amino-N-ethyl-N-phenylacetamide

Cat. No.: B13529503
M. Wt: 178.23 g/mol
InChI Key: HCPRSLRMSXZZEM-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-phenylacetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by an ethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-ethyl-N-phenylacetamide typically involves the reaction of ethylamine with phenylacetamide. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems can also help in optimizing the reaction parameters and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-ethyl-N-phenylacetamide oxides.

    Reduction: Formation of ethylphenylamine derivatives.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

2-Amino-N-ethyl-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Amino-N-phenylacetamide: Lacks the ethyl group, which can affect its reactivity and biological activity.

    N-Ethyl-N-phenylacetamide: Lacks the amino group, which can influence its chemical properties and applications.

    2-Amino-N,N-diethylacetamide: Contains an additional ethyl group, which can alter its solubility and interaction with biological targets.

Uniqueness: 2-Amino-N-ethyl-N-phenylacetamide is unique due to the presence of both an amino group and an ethyl group attached to the phenylacetamide core. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C10H14N2O/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h3-7H,2,8,11H2,1H3

InChI Key

HCPRSLRMSXZZEM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN

Origin of Product

United States

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